molecular formula C19H24FN3O2 B2769771 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894027-23-7

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2769771
CAS No.: 894027-23-7
M. Wt: 345.418
InChI Key: FTHUFYMVULUPSJ-UHFFFAOYSA-N
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Description

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a cyclohexene ring, a fluorophenyl group, and a pyrrolidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclohexene Derivative: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through a cyclization reaction involving an amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the cyclohexene derivative, the fluorophenyl group, and the pyrrolidinone moiety using a urea-forming reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides (R-X), and organometallic reagents (Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions may introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound’s unique structure may be explored for the development of novel materials with specific properties such as conductivity, fluorescence, or mechanical strength.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a different position of the fluorine atom.

    1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)thiourea: Similar structure with a thiourea group instead of urea.

Uniqueness

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexene ring, fluorophenyl group, and pyrrolidinone moiety provides a distinct set of chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-15-7-4-8-17(11-15)23-13-16(12-18(23)24)22-19(25)21-10-9-14-5-2-1-3-6-14/h4-5,7-8,11,16H,1-3,6,9-10,12-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHUFYMVULUPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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